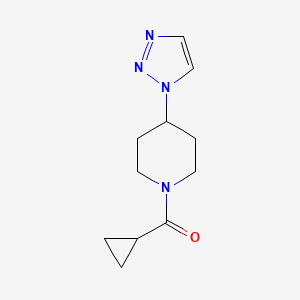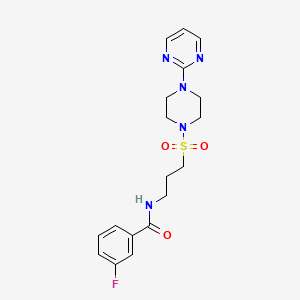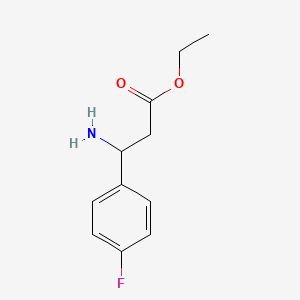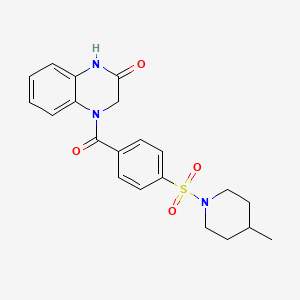
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(cyclopropyl)methanone” is a complex organic molecule. It seems to be related to a class of compounds known as triazolylpiperidinylmethanones . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a library of substituted triazolylpiperidinylmethanones . The specific synthesis process for “this compound” is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticancer and Antituberculosis Applications
A series of compounds related to the chemical structure of interest, specifically derivatives of cyclopropyl methanone, have been synthesized and evaluated for their potential anticancer and antituberculosis effects. Notably, some derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and considerable antituberculosis activity. The synthesis of these compounds provides a simple and convenient method, highlighting the importance of the cyclopropyl and piperazine components in their biological activity (Mallikarjuna et al., 2014).
Antitubercular Activity
Further exploration into the cyclopropyl methanone derivatives has led to the identification of compounds with potent antitubercular activities. In one study, a specific compound showed remarkable efficacy against Mycobacterium tuberculosis H37Rv, including multidrug-resistant and extensively drug-resistant strains. This compound also demonstrated oral activity in vivo in mice, offering promising insights into the development of new antitubercular agents (Bisht et al., 2010).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been investigated for their cytotoxic activity against various cancer cell lines. Among these, a compound demonstrated significant cytotoxicity and was found to induce apoptosis in cancer cells by inhibiting tubulin polymerization. This suggests a potential mechanism for anticancer activity, highlighting the therapeutic potential of these derivatives (Manasa et al., 2020).
Antibacterial and Antifungal Activities
The antimicrobial activities of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives were evaluated, with several compounds showing significant inhibition against human pathogenic bacteria. This research indicates the potential use of these compounds in developing new antimicrobial agents (Nagaraj et al., 2018).
Synthesis of Novel Heterocycles
Research focused on the synthesis of novel heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has provided insights into their structure, antiproliferative activity, and potential biological applications. These studies contribute to the expanding knowledge of heterocyclic compounds and their applications in medicinal chemistry (Prasad et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a 1,2,4-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring system can bind to various targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole ring system have been reported to interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
Computational studies have been used to predict the pharmacokinetic properties of similar compounds .
Action Environment
The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-6-3-10(4-7-14)15-8-5-12-13-15/h5,8-10H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNFGCRKJVYHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)


![4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2625843.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)


![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2625849.png)